Isosilybin A

Description

This compound has been reported in Aspergillus iizukae, Anastatica hierochuntica, and Silybum marianum with data available.

has antineoplastic activity; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

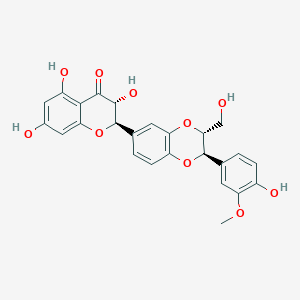

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453675 | |

| Record name | Isosilibinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142796-21-2 | |

| Record name | Isosilybin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isosilybin A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biological activities of Isosilybin A, a flavonolignan isolated from silymarin, the extract of milk thistle (Silybum marianum) seeds.[1][2] this compound has garnered significant scientific interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, hepatoprotective, and antioxidant effects.[2][3] This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways and workflows associated with its activity.

Anticancer Activity

This compound has demonstrated notable efficacy against various cancer cell lines, with a particularly strong focus in preclinical studies on prostate cancer.[4][5] Its anticancer effects are primarily mediated through the induction of cell cycle arrest and apoptosis.[5][6]

Mechanism of Action

In prostate cancer cells, this compound's primary mechanism involves the inhibition of the Akt-NF-κB-Androgen Receptor (AR) signaling axis.[4][7] By downregulating the phosphorylation and total levels of Akt, it prevents the activation of the transcription factor NF-κB.[7] This, in turn, leads to decreased levels of the androgen receptor and prostate-specific antigen (PSA), culminating in growth inhibition, G1 phase cell cycle arrest, and the activation of both intrinsic and extrinsic apoptotic pathways.[5][7] This is accompanied by the cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP), and a decrease in the anti-apoptotic protein survivin.[5]

Quantitative Data: Anticancer Activity

| Target/Assay | Cell Line | Effect | Concentration / IC50 | Citation(s) |

| Growth Inhibition | DU145 (Prostate) | 50% inhibition (IC50) | 32 µM | [4] |

| Apoptosis Induction | 22Rv1, LAPC4, LNCaP (Prostate) | Induces apoptotic death | 10 - 180 µM | [7] |

| Akt/NF-κB/AR Pathway | 22Rv1, LAPC4, LNCaP (Prostate) | Decreases p-Akt, nuclear NF-κB, AR, PSA | 10 - 180 µM | [7] |

| Cell Cycle Arrest | LNCaP, 22Rv1 (Prostate) | Induces G1 arrest | Not specified | [5] |

| CYP3A4 Induction | PXR-transfected LS180 | Inhibition of rifampicin-mediated induction | 74 µM (IC50) | [8] |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling cascades involved in the inflammatory response.[1][9]

Mechanism of Action

In cellular models of inflammation, this compound has been shown to relieve the inflammatory response by inhibiting the Erk and p38 MAP kinase signaling pathways.[7] This leads to the suppression of the master inflammatory regulator, NF-κB.[1][7] Consequently, the expression and production of pro-inflammatory cytokines such as TNF-α and IL-1β are reduced.[1] Furthermore, this compound can inhibit the polarization of macrophages into the pro-inflammatory M1 phenotype.[7]

Quantitative Data: Anti-inflammatory Activity

| Target/Assay | Cell Line / Model | Effect | Concentration | Citation(s) |

| Inflammation Alleviation | LL37-induced HaCaT cells | Inhibition of Erk, p38, NF-κB pathways | 25 - 200 µM | [7] |

| M1 Macrophage Polarization | LL37-induced THP-1 cells | Inhibition of M1 polarization | 25 - 200 µM | [7] |

Hepatoprotective Activity

This compound is one of the most effective hepatoprotective compounds within the silymarin complex.[10] Its protective effects on the liver are multifaceted, involving antiviral, antioxidant, and anti-inflammatory actions.[10][11]

Mechanism of Action

This compound demonstrates potent activity against the Hepatitis C Virus (HCV) by inhibiting viral protein expression.[10][11] It also counteracts the virus-induced oxidative stress, a key driver of liver damage.[10] This antioxidant effect is complemented by its ability to suppress TNF-α-induced, NF-κB-dependent transcription, thereby reducing inflammation within liver cells.[10]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Silymarin: From Bench to Bed Side | Anticancer Research [ar.iiarjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Isosilybin B and this compound inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isosilybin B | Apoptosis | Androgen Receptor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Identification of hepatoprotective flavonolignans from silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

Isosilybin A: A Deep Dive into its Modulation of Core Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isosilybin A, a flavonolignan derived from the milk thistle plant (Silybum marianum), has emerged as a promising natural compound with significant potential in oncology and inflammatory disease research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its modulation of key signaling pathways. We will delve into its role in inducing apoptosis and cell cycle arrest in cancer cells, its anti-inflammatory properties, and its function as a nuclear receptor agonist. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and provides visual representations of the modulated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound is a diastereoisomer of silybin, the major active constituent of silymarin, an extract from milk thistle seeds. While silymarin has been used for centuries for its hepatoprotective properties, recent research has focused on the specific biological activities of its individual components. This compound has demonstrated potent anti-cancer and anti-inflammatory effects in preclinical studies, making it a molecule of high interest for drug development. This guide will explore the core signaling pathways modulated by this compound, providing researchers and drug development professionals with a detailed understanding of its therapeutic potential.

Modulation of Cancer-Related Signaling Pathways

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in various cancer cell types, particularly in prostate and liver cancer.

Induction of Apoptosis

This compound promotes programmed cell death by activating both the extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: this compound treatment has been shown to upregulate the expression of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptotic cascade.[1] This increased DR5 expression sensitizes cancer cells to apoptosis. Binding of a ligand to DR5 triggers the activation of caspase-8, an initiator caspase that subsequently activates executioner caspases like caspase-3.[2]

-

Intrinsic Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is also activated by this compound. This involves the activation of the initiator caspase-9, which then cleaves and activates the executioner caspase-3.[2] The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Induction of Cell Cycle Arrest

This compound has been demonstrated to cause a strong G1 arrest in the cell cycle of human prostate cancer cells.[3][4] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

-

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): Treatment with this compound leads to a decrease in the protein levels of G1-phase cyclins, including Cyclin D1, and their partner CDKs, such as CDK4.[3]

-

Upregulation of CDK Inhibitors (CKIs): Concurrently, this compound increases the expression of CDK inhibitors like p21 and p27.[4] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression.

Inhibition of the Akt-NF-κB-AR Signaling Axis

In prostate cancer, the Akt-NF-κB-Androgen Receptor (AR) signaling axis is a critical driver of cell survival and proliferation. This compound has been shown to effectively target this pathway.[4][5]

-

Akt Inhibition: this compound treatment leads to a decrease in the phosphorylation of Akt at Serine-473, thereby inhibiting its activity.[5]

-

NF-κB Inhibition: Downstream of Akt, this compound reduces the nuclear levels of the NF-κB constituents p50 and p65, preventing their transcriptional activity.[5]

-

Androgen Receptor (AR) Downregulation: this compound also decreases the protein levels of the androgen receptor, a key transcription factor in prostate cancer.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound Induces Apoptosis in Human Prostate Cancer Cells via Targeting Akt, NF-κB and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Isosilybin B and this compound inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound from milk thistle seeds as an agonist of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Isosilybin A from Silymarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silymarin, a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has a long history of use in traditional medicine for liver ailments. Modern phytochemical research has delved into the specific constituents of silymarin to identify the individual compounds responsible for its therapeutic effects. Among these, Isosilybin A has emerged as a molecule of significant interest due to its distinct biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Quantitative Composition of Silymarin

The discovery of this compound is intrinsically linked to the analytical dissection of the silymarin complex. The relative abundance of the major flavonolignans in silymarin can vary based on the plant's geographical origin, extraction method, and processing. However, a typical composition is summarized below.

| Constituent | Class | Typical Percentage in Silymarin (%) |

| Silybin A & B | Flavonolignan | 50 - 70 |

| Silychristin | Flavonolignan | ~20 |

| Silydianin | Flavonolignan | ~10 |

| This compound | Flavonolignan | ~5 |

| Isosilybin B | Flavonolignan | Variable, often less than this compound |

| Taxifolin | Flavonoid | Variable |

Experimental Protocols for the Isolation of this compound

The isolation of this compound from the silymarin mixture is a multi-step process that involves initial extraction from the plant material followed by chromatographic purification.

Extraction of Silymarin from Silybum marianum Seeds

This protocol outlines a standard laboratory procedure for obtaining a crude silymarin extract.

a. Defatting of the Seeds:

-

Grind dried seeds of Silybum marianum to a fine powder.

-

Transfer the powdered seeds to a Soxhlet apparatus.

-

Extract the powder with n-hexane for approximately 6 hours to remove lipids.

-

Discard the n-hexane extract containing the lipids.

-

Air-dry the defatted seed powder to remove any residual solvent.

b. Extraction of Silymarin:

-

Transfer the defatted seed powder back to the Soxhlet apparatus.

-

Extract the powder with methanol for 5-8 hours.

-

Collect the methanol extract, which now contains the silymarin complex.

-

Evaporate the methanol under reduced pressure using a rotary evaporator to yield the crude silymarin extract as a yellowish powder.

Chromatographic Purification of this compound

The purification of this compound from the crude silymarin extract is typically achieved through a series of chromatographic steps.

a. Initial Fractionation using Column Chromatography:

-

Dissolve the crude silymarin extract in a minimal amount of the mobile phase.

-

Pack a chromatography column with silica gel.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing the mixture of silybin and isosilybin isomers.

b. Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation:

-

Dissolve the enriched fraction from the previous step in the HPLC mobile phase.

-

Employ a preparative reverse-phase HPLC system with a C18 column.

-

Use a mobile phase consisting of a gradient of methanol and water, often with a small percentage of an acidifier like formic acid to improve peak shape. An example gradient is as follows:

-

Column: Preparative C18 (e.g., 250 x 20 mm, 10 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol

-

Gradient: Start with a higher concentration of A, and gradually increase B over a period of 60-90 minutes.

-

Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV at 288 nm.

-

-

Collect the fractions corresponding to the elution time of this compound. The typical elution order for the major isomers is silychristin, silydianin, silybin B, silybin A, isosilybin B, and This compound .

-

Combine the pure fractions of this compound and evaporate the solvent to obtain the isolated compound.

-

Confirm the purity and identity of this compound using analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

Foundational Research on Isosilybin A and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Isosilybin A and its effects on cell cycle arrest. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways.

Core Findings: this compound Induces G1 Cell Cycle Arrest in Prostate Cancer Cells

This compound, a diastereoisomer isolated from silymarin, has demonstrated significant anti-prostate cancer activity by inducing cell cycle arrest and apoptosis.[1][2][3][4][5] Studies on human prostate carcinoma cell lines, LNCaP and 22Rv1, have shown that this compound treatment leads to a pronounced G1 phase arrest.[3][6] This is accompanied by a significant decrease in the S phase population, indicating a blockage of cell cycle progression from the G1 to the S phase.[3][6]

The anti-proliferative effects of this compound appear to be selective for cancer cells, with a much lesser impact observed on non-neoplastic human prostate epithelial cells, suggesting a transformation-selective effect.[1][4][5]

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of LNCaP and 22Rv1 prostate cancer cells after 24 and 48 hours of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

| Treatment Duration | This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 24 hours | Control (DMSO) | 58.2 ± 1.5 | 30.5 ± 1.1 | 11.3 ± 0.8 |

| 30 | 65.4 ± 1.8 | 23.1 ± 1.3 | 11.5 ± 0.9 | |

| 60 | 72.1 ± 2.1 | 18.4 ± 1.0 | 9.5 ± 0.7 | |

| 90 | 78.9 ± 2.5 | 12.6 ± 0.9 | 8.5 ± 0.6 | |

| 48 hours | Control (DMSO) | 57.9 ± 1.7 | 31.2 ± 1.2 | 10.9 ± 0.8 |

| 60 | 75.8 ± 2.3 | 15.3 ± 1.1 | 8.9 ± 0.7 | |

| 90 | 82.4 ± 2.8 | 10.1 ± 0.8 | 7.5 ± 0.5 |

*Data are presented as mean ± standard error of the mean. *P ≤ 0.05 compared to DMSO-treated control. Data extracted from a study by Deep et al.

Table 2: Effect of this compound on Cell Cycle Distribution in 22Rv1 Cells

| Treatment Duration | This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 24 hours | Control (DMSO) | 60.1 ± 1.9 | 28.7 ± 1.4 | 11.2 ± 0.9 |

| 60 | 68.3 ± 2.2 | 21.5 ± 1.2 | 10.2 ± 0.8 | |

| 90 | 74.5 ± 2.6 | 16.8 ± 1.1 | 8.7 ± 0.7 | |

| 48 hours | Control (DMSO) | 59.8 ± 1.8 | 29.1 ± 1.5 | 11.1 ± 0.9 |

| 60 | 72.9 ± 2.4 | 18.2 ± 1.3 | 8.9 ± 0.7 | |

| 90 | 79.1 ± 2.9 | 13.4 ± 1.0 | 7.5 ± 0.6 |

*Data are presented as mean ± standard error of the mean. *P ≤ 0.05 compared to DMSO-treated control. Data extracted from a study by Deep et al.

Signaling Pathways of this compound-Induced G1 Arrest

This compound mediates G1 cell cycle arrest through the modulation of key regulatory proteins. The proposed signaling pathway involves the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs).[1][4][5] Furthermore, this compound has been shown to increase the levels of the tumor suppressor protein p53.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound's effect on cell cycle arrest.

Cell Culture and Treatment

-

Cell Lines: Human prostate carcinoma LNCaP and 22Rv1 cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with various concentrations of this compound (e.g., 10-90 µM) or DMSO as a vehicle control for the indicated time periods (e.g., 24 and 48 hours).[3]

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Detailed Steps:

-

Cell Harvest: After treatment, both adherent and non-adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: The cell pellet is resuspended in cold 70% ethanol and incubated at 4°C for at least 2 hours for fixation.

-

Rehydration: Fixed cells are centrifuged, and the ethanol is removed. The cell pellet is then resuspended in PBS.

-

RNase Treatment: To ensure that only DNA is stained, cells are treated with RNase A to remove any RNA.

-

Propidium Iodide Staining: A solution containing propidium iodide (a fluorescent intercalating agent) is added to the cells.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the propidium iodide, which is proportional to the amount of DNA in each cell, is measured.

-

Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9][10]

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to determine the expression levels of key proteins involved in cell cycle regulation.

Detailed Steps:

-

Cell Lysis: Treated and control cells are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, p53).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins, often normalized to a loading control like GAPDH or β-actin.[3][11][12][13]

Apoptosis Detection using Hoechst Staining

This method is used to visualize nuclear changes characteristic of apoptosis.

Detailed Steps:

-

Cell Culture: Cells are grown on coverslips and treated with this compound or vehicle control.

-

Fixation: Cells are fixed with a solution such as 4% paraformaldehyde.

-

Staining: The fixed cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Microscopy: The stained cells are observed under a fluorescence microscope.

-

Analysis: Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained, compact structures, whereas normal cells have larger, uniformly stained nuclei. The percentage of apoptotic cells can be determined by counting.[1][2][14][15][16]

PARP Cleavage Analysis by Western Blot

Cleavage of poly(ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

Detailed Steps:

-

Sample Preparation: Cell lysates are prepared from treated and control cells as described in the Western Blotting protocol.

-

Western Blotting: The Western blotting procedure is followed as described above.

-

Antibody Detection: A primary antibody that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa) of PARP is used.

-

Analysis: The presence of the 89 kDa cleaved PARP fragment indicates the activation of caspases and the induction of apoptosis.[17][18][19][20][21]

Kinase Assays for CDK2 and CDK4

These assays measure the enzymatic activity of CDK2 and CDK4, which are crucial for G1/S transition.

General Protocol Outline:

-

Immunoprecipitation: CDK2 or CDK4 is immunoprecipitated from cell lysates using specific antibodies.

-

Kinase Reaction: The immunoprecipitated kinase is incubated with a specific substrate (e.g., Histone H1 for CDK2, Retinoblastoma protein (Rb) for CDK4) in the presence of ATP (often radiolabeled [γ-32P]ATP).

-

Detection of Substrate Phosphorylation: The phosphorylated substrate is detected. If using radiolabeled ATP, this is typically done by separating the reaction products by SDS-PAGE and visualizing the radiolabeled substrate using autoradiography. Non-radioactive methods using phospho-specific antibodies are also available.

-

Quantification: The amount of phosphorylated substrate is quantified to determine the kinase activity.[22][23][24][25][26][27][28]

Conclusion

The foundational research on this compound strongly indicates its potential as an anti-cancer agent, particularly for prostate cancer. Its ability to induce G1 cell cycle arrest is mediated by a clear and well-defined signaling pathway involving the modulation of key cell cycle regulatory proteins. The experimental protocols outlined in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and for the development of novel cancer therapies targeting the cell cycle. This technical guide serves as a valuable resource for researchers and drug development professionals, consolidating the essential data and methodologies in a clear and accessible format.

References

- 1. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Isosilybin B and this compound inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Apoptosis detection by Hoechst 33342 staining [bio-protocol.org]

- 16. Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. promega.com [promega.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 28. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Isosilybin A from Silymarin Components

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation of isosilybin A from other components of silymarin using High-Performance Liquid Chromatography (HPLC). The method is intended for analytical and preparative purposes in research and quality control settings.

Introduction

Silymarin, a complex extract from the seeds of milk thistle (Silybum marianum), is a mixture of several flavonolignans. Its main constituents include silybin A and B, this compound and B, silychristin, and silydianin. This compound, a diastereomer of silybin, has garnered significant interest for its potential biological activities, including hepatoprotective and anti-cancer properties.[1][2] Accurate separation and quantification of this compound are crucial for pharmacological studies and the standardization of milk thistle extracts.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of silymarin components due to its high resolution and sensitivity.[1][3] This application note details a reliable HPLC method for the effective separation of this compound from the other closely related flavonolignans found in silymarin.

Experimental Protocols

This section outlines two optimized HPLC methods for the separation of silymarin components: a gradient method for analytical quantification and an isocratic method for rapid screening.

Gradient HPLC Method for Enhanced Separation

This method provides baseline separation of major silymarin components, including this compound and B.

Instrumentation and Materials:

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A Shimadzu Prominence LC analytical system or equivalent is suitable.[4]

-

Column: Chromolith RP-18e (100 × 3 mm), or a similar reversed-phase C18 column.[4]

-

Guard Column: Chromolith RP-18e (5 × 4.6 mm).[4]

-

Mobile Phase A: 5% Acetonitrile, 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 80% Methanol, 0.1% Formic Acid in Water.[4]

-

Sample Solvent: Methanol.

-

Standards: Reference standards of this compound and other silymarin components (silybin A, silybin B, isosilybin B, silychristin, silydianin, taxifolin).

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.1 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 288 nm |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 12.0 | 60 |

| 13.0 | 60 |

| 14.0 | 30 |

| 16.5 | Stop |

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the silymarin extract or standard in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject 2 µL of the prepared sample or standard solution.

-

Data Acquisition and Analysis: Acquire data for 16.5 minutes. Identify and quantify this compound by comparing its retention time and UV spectrum with the reference standard.

Isocratic HPLC Method for Rapid Analysis

This method offers a faster analysis time but may result in co-elution of some components.

Chromatographic Conditions:

| Parameter | Value |

| Column | Chromolith RP-18e (100 × 3 mm) |

| Mobile Phase | 2% Acetonitrile, 37% Methanol, 0.1% Formic Acid |

| Flow Rate | 1.1 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 285 nm |

Procedure:

-

Sample Preparation: Prepare samples as described in the gradient method.

-

System Equilibration: Equilibrate the column with the isocratic mobile phase until a stable baseline is obtained.

-

Injection and Analysis: Inject the sample and run the analysis for a sufficient time to elute all components of interest.

Data Presentation

The following table summarizes the typical retention times for major silymarin components obtained using the gradient HPLC method.

Table 2: Retention Times of Silymarin Components (Gradient Method) [4]

| Compound | Retention Time (min) |

| Taxifolin | 2.4 |

| Silychristin A | 5.2 |

| Silydianin | 6.1 |

| Silybin A | 9.0 |

| Silybin B | 9.6 |

| This compound | 11.1 |

| Isosilybin B | 11.5 |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a silymarin extract.

References

Application Note: Quantification of Isosilybin A in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Isosilybin A in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.[1][2]

Introduction

This compound is one of the major bioactive flavonolignans found in silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[3][4] Silymarin and its components are known for their hepatoprotective, anti-inflammatory, and anti-tumor properties.[3][4] Accurate quantification of individual isomers like this compound is crucial for understanding their distinct pharmacokinetic profiles and pharmacological effects. This document provides a detailed LC-MS/MS protocol for the selective and sensitive quantification of this compound in a biological matrix.

Experimental Protocol

Sample Preparation (Human Plasma)

This protocol is adapted for the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) (e.g., Naringenin)

-

Methyl-tert-butyl ether (MTBE)

-

Ethyl acetate with 0.1% formic acid

-

Methanol

-

Water, HPLC grade

-

Formic acid

-

Ammonium acetate

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.

-

Spike with an appropriate amount of internal standard solution.

-

Add 1 mL of ethyl acetate containing 0.1% formic acid for liquid-liquid extraction.[4]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 51% methanol, 0.1% formic acid, 10mM ammonium acetate).[3][4]

-

Vortex for 1 minute to ensure complete dissolution.

-

Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography:

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column is commonly used, for example, a 250 mm × 2 mm, 5 µm particle size column.[3][4]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[3][4]

-

Mobile Phase B: Methanol with 0.1% formic acid.[3]

-

Gradient Elution: A gradient elution is recommended for optimal separation of silymarin isomers. An example gradient is as follows:

Time (min) % Mobile Phase B 0.0 51 20.0 80 25.0 80 25.1 51 | 30.0 | 51 |

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

-

Precursor Ion ([M-H]⁻): m/z 481.1

-

Product Ions: The fragmentation of the benzodioxane ring leads to characteristic product ions. Common transitions for quantification and confirmation are:

-

Quantifier: m/z 481.1 → 301.0

-

Qualifier: m/z 481.1 → 125.1

-

-

Collision Energy (CE): Optimization is required, but a starting point of -20 to -30 eV can be used.

-

Other Parameters: Gas temperatures, flow rates, and voltages should be optimized for the specific instrument used.

Data Presentation

The following tables summarize quantitative data for this compound based on published literature.

Table 1: this compound Content in a Commercial Milk Thistle Supplement

| Product | Stated Capsule Weight (mg) | This compound Content per Capsule (mg) | Reference |

| Legalon® 140 | 140 | 11.4 | [4] |

Table 2: LC-MS/MS Method Performance for this compound in Human Plasma

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [3][4] |

| Linear Range | 2 - 100 ng/mL | [3][4] |

| Intra-day Accuracy | 91 - 106.5% | [3][4] |

| Inter-day Accuracy | 95.1 - 111.9% | [3][4] |

| Intra-day Precision | < 10.5% | [3][4] |

| Inter-day Precision | < 10.5% | [3][4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Modulated by this compound and Silymarin

This compound, as a component of silymarin, can modulate various signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is central to cell survival and growth. Silymarin has been shown to inhibit this pathway, contributing to its anti-cancer effects. The diagram below illustrates a simplified overview of this signaling cascade and the inhibitory effect of silymarin.[5]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibitory points by Silymarin.

Experimental Workflow for this compound Quantification

The following diagram outlines the major steps involved in the quantification of this compound from a plasma sample using LC-MS/MS.

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. This protocol, along with the provided quantitative data and pathway information, serves as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product research. The detailed steps and parameters can be adapted and optimized for specific laboratory instrumentation and research needs.

References

- 1. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application of NMR Spectroscopy for the Structural Elucidation of Isosilybin A

[Application Note AN-2025-11]

Audience: Researchers, scientists, and drug development professionals.

Introduction Isosilybin A is a naturally occurring flavonolignan and one of the major bioactive constituents of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[1][2] Along with its diastereomer Isosilybin B, and its regioisomers Silybin A and Silybin B, it is recognized for its significant hepatoprotective and potential anticancer properties.[2][3] The precise determination of its molecular structure, including its stereochemistry, is critical for understanding its mechanism of action and for the development of structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products. This document provides a detailed overview of the application of 1D and 2D NMR techniques for the complete structural characterization of this compound.[1][4][5]

Structural Elucidation Workflow The structural determination of this compound relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These experiments provide information on the chemical environment of each proton and carbon atom, their connectivity through covalent bonds, and their spatial relationships. The general workflow is depicted below.

Caption: A flowchart illustrating the sequential process of this compound structural analysis using NMR.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in DMSO-d₆ at 300 MHz for ¹H and 75 MHz for ¹³C.[1]

Table 1: ¹H NMR Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.07 | d | 11.3 |

| 3 | 4.59 | m | |

| 6 | 5.91 | d | 2.1 |

| 8 | 5.86 | d | 2.1 |

| 2' | 7.05 | d | 1.9 |

| 5' | 6.86 | d | 8.1 |

| 6' | 6.97 | dd | 8.1, 1.9 |

| 7' | 4.89 | d | 7.9 |

| 8' | 4.15 | m | |

| 9'a | 3.54 | dd | 12.3, 2.4 |

| 9'b | 3.32 | dd | 12.3, 3.9 |

| 5-OH | 11.87 | s |

Note: Data is compiled from published literature and may vary slightly based on experimental conditions.[1][6][7]

Table 2: ¹³C NMR Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| 2 | 83.5 |

| 3 | 71.8 |

| 4 | 197.5 |

| 5 | 163.7 |

| 6 | 96.5 |

| 7 | 167.8 |

| 8 | 95.6 |

| 9 | 163.1 |

| 10 | 101.2 |

| 1' | 129.5 |

| 2' | 115.3 |

| 3' | 145.2 |

| 4' | 145.7 |

| 5' | 115.8 |

| 6' | 120.5 |

| 7' | 78.9 |

| 8' | 76.2 |

| 9' | 61.3 |

Note: Complete assignment is facilitated by 2D NMR experiments like HSQC and HMBC.[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the analysis of flavonolignans.

1. Sample Preparation

-

Objective: To prepare a high-quality NMR sample of this compound.

-

Materials:

-

Purified this compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

-

5 mm NMR tube

-

Pipettes, vortex mixer

-

-

Protocol:

-

Weigh approximately 5-10 mg of purified this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube securely and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

2. ¹H NMR Spectroscopy

-

Objective: To obtain a one-dimensional proton spectrum to identify the number, chemical environment, and multiplicity of protons.

-

Instrument: 300-700 MHz NMR Spectrometer

-

Protocol:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 30°C).[8]

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

Process the data: Apply Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).[8]

-

Integrate the peaks and analyze the chemical shifts and coupling patterns.

-

3. ¹³C NMR Spectroscopy

-

Objective: To obtain a one-dimensional carbon spectrum to identify the number and type (C, CH, CH₂, CH₃) of carbon atoms.

-

Protocol:

-

Use the same sample and instrument setup as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).

-

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135, DEPT-90) to differentiate between CH, CH₂, and CH₃ signals.

-

Process the data and reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.5 ppm).[8]

-

4. 2D Correlation Spectroscopy (COSY)

-

Objective: To identify protons that are coupled to each other (typically through 2-3 bonds), revealing ¹H-¹H spin systems.[9][10]

-

Protocol:

-

Acquire a 2D COSY spectrum using a standard pulse program (e.g., cosygpqf).

-

Set the spectral width in both dimensions to be the same as the ¹H spectrum.

-

Collect 256-512 increments in the indirect dimension (t₁) and 1024-2048 data points in the direct dimension (t₂).

-

Set the number of scans per increment (e.g., 4-16) to achieve adequate signal-to-noise.

-

Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transform in both dimensions.

-

Analyze the cross-peaks, which indicate correlations between coupled protons.[10]

-

5. Heteronuclear Single Quantum Coherence (HSQC)

-

Objective: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.[11][12]

-

Protocol:

-

Acquire a 2D HSQC spectrum using a standard pulse program (e.g., hsqcedetgpsisp2.2). This version provides multiplicity editing, distinguishing CH/CH₃ from CH₂ signals.

-

Set the spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1).

-

Set the number of increments in the F1 dimension (e.g., 256-512).

-

Process the data and analyze the cross-peaks, where each peak correlates a proton signal with its directly attached carbon.

-

6. Heteronuclear Multiple Bond Correlation (HMBC)

-

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms. This is crucial for connecting different spin systems and identifying quaternary carbons.[1][9]

-

Protocol:

-

Acquire a 2D HMBC spectrum using a standard pulse program (e.g., hmbcgplpndqf).

-

Set the spectral widths for ¹H and ¹³C dimensions.

-

The long-range coupling constant (J) is typically optimized for ~8 Hz.

-

Collect data with a sufficient number of scans per increment to detect the weaker long-range correlations.

-

Process the data and analyze the cross-peaks to piece together the carbon skeleton of the molecule.

-

Data Interpretation and Structure Confirmation

The structure of this compound is confirmed by systematically analyzing the NMR data:

-

¹H and ¹³C Spectra provide the initial count of protons and carbons.

-

HSQC Spectrum directly links each proton to its attached carbon, confirming C-H bonds.

-

COSY Spectrum establishes the proton-proton connectivity, allowing for the tracing of molecular fragments, such as the flavanone rings and the propanol moiety.[1]

-

HMBC Spectrum is key to connecting these fragments. For example, correlations from H-2' and H-6' to carbons in the flavanone core help establish the linkage between the two main parts of the molecule. Correlations to quaternary carbons are particularly informative.

By integrating the information from all these experiments, the complete, unambiguous structure and stereochemistry of this compound can be determined.[1][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Large-scale Isolation of Flavonolignans from Silybum marianum (Milk Thistle) Extract Affords New Minor Constituents and Preliminary Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular structure and stereochemistry of silybin A, silybin B, this compound, and isosilybin B, Isolated from Silybum marianum (milk thistle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. emerypharma.com [emerypharma.com]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. creative-biostructure.com [creative-biostructure.com]

Application Notes and Protocols for Western Blot Analysis of Isosilybin A Treated Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Isosilybin A on cancer cells, with a focus on the analysis of protein expression changes using Western blot. Detailed protocols for cell lysis, protein quantification, and immunoblotting are included to facilitate the replication and further investigation of this compound's mechanism of action.

This compound, a flavonolignan isolated from milk thistle (Silybum marianum), has demonstrated significant anti-cancer properties.[1][2] Studies have shown that this compound can inhibit the growth of various cancer cell lines, induce cell cycle arrest, and promote apoptosis.[3][4][5] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying the changes in key regulatory proteins.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound has been shown to induce a strong G1 phase cell cycle arrest in human prostate carcinoma cells (LNCaP and 22Rv1).[3][4] This arrest is mediated by the modulation of several key cell cycle regulatory proteins. Western blot analyses have revealed that this compound treatment leads to a decrease in the expression of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4).[3][4][5] Concurrently, this compound treatment increases the protein levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1.[3][4]

Furthermore, this compound induces apoptosis, or programmed cell death, in cancer cells.[3][4] This is evidenced by the increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspases, including caspase-3 and caspase-9.[3][4] A decrease in the level of the anti-apoptotic protein survivin has also been observed following this compound treatment.[3][4]

The diagram below illustrates the signaling pathway affected by this compound, leading to cell cycle arrest.

Caption: this compound induced G1 cell cycle arrest pathway.

The following diagram illustrates the apoptotic pathway induced by this compound.

Caption: this compound induced apoptosis pathway.

Quantitative Data Summary

The following tables summarize the observed changes in protein expression levels in human prostate cancer cells (LNCaP and 22Rv1) following treatment with this compound, as determined by Western blot analysis. The data is presented as a fold change relative to control (untreated) cells.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Function | Cell Line | Change in Expression |

| Cyclin D1 | G1/S transition | LNCaP & 22Rv1 | Decrease[3][4] |

| Cyclin D3 | G1/S transition | LNCaP & 22Rv1 | Decrease[3][4] |

| Cyclin E | G1/S transition | LNCaP & 22Rv1 | Decrease[3][4] |

| Cyclin A | S/G2 transition | LNCaP & 22Rv1 | Decrease[3][4] |

| Cdk2 | G1/S transition | LNCaP & 22Rv1 | Decrease[3][4] |

| Cdk4 | G1/S transition | LNCaP & 22Rv1 | Decrease[3][4] |

| Cdc25A | Cdk activation | LNCaP & 22Rv1 | Decrease[3][4] |

| p21/Cip1 | Cdk inhibitor | LNCaP & 22Rv1 | Increase[3][4] |

| p27/Kip1 | Cdk inhibitor | LNCaP & 22Rv1 | Increase[3][4] |

| p53 | Tumor suppressor | LNCaP | Increase[3] |

Table 2: Effect of this compound on Apoptosis-Related Proteins

| Protein | Function | Cell Line | Change in Expression |

| Cleaved PARP | Apoptosis marker | LNCaP & 22Rv1 | Increase[3][4] |

| Cleaved Caspase-3 | Executioner caspase | LNCaP & 22Rv1 | Increase[3][4] |

| Cleaved Caspase-9 | Initiator caspase | LNCaP & 22Rv1 | Increase[3][4] |

| Survivin | Apoptosis inhibitor | LNCaP & 22Rv1 | Decrease[3][4] |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human prostate carcinoma cells LNCaP and 22Rv1.

-

Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

Preparation of Cell Lysates

This protocol is a general guideline; optimization may be necessary for specific cell lines and target proteins.

-

Harvesting Cells:

-

For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[6]

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

-

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]

-

For suspension cells, centrifuge the cell suspension to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.[6]

-

-

Cell Lysis:

-

Clarification:

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[6] This is crucial for equal loading of protein in the subsequent Western blot analysis.

-

The diagram below outlines the workflow for preparing cell lysates for Western blot analysis.

Caption: Workflow for cell lysate preparation.

Western Blot Analysis

-

Sample Preparation:

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

-

-

Secondary Antibody Incubation:

-

Washing:

-

Repeat the washing step as described in step 6.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest's signal to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

-

Express the results as a fold change relative to the control samples.[3]

-

By following these protocols and utilizing the provided information, researchers can effectively investigate the molecular effects of this compound and contribute to the development of novel cancer therapeutics.

References

- 1. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Isosilybin B and this compound inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. origene.com [origene.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Application Notes: Liposomal Formulation for In Vivo Delivery of Isosilybin A

Introduction

Isosilybin A is a flavonolignan found in milk thistle (Silybum marianum) extract, known as Silymarin.[1] While its isomer, Silybin, is the most abundant and studied component, this compound has demonstrated significant and sometimes superior biological activities, including anticancer, antifibrotic, and hepatoprotective properties.[2][3] Notably, this compound has been identified as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid and glucose metabolism, suggesting its potential in treating metabolic diseases.[4][5]

A primary challenge in the therapeutic application of this compound, much like other components of Silymarin, is its poor aqueous solubility and low oral bioavailability, which limits its clinical efficacy.[6][7] Encapsulation within a liposomal delivery system presents a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, improving their solubility, stability, and pharmacokinetic profile.[8] Liposomal formulations have been shown to dramatically enhance the oral bioavailability and therapeutic efficacy of Silymarin and Silybin, and the same principles are applicable to this compound.[9][10]

These notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of this compound-loaded liposomes, based on established methodologies for Silymarin and its constituents.

Quantitative Data Summary

The following tables summarize typical physicochemical and pharmacokinetic parameters achieved for liposomal formulations of Silymarin/Silybin. Similar results can be anticipated for this compound formulations developed using the described protocols.

Table 1: Physicochemical Characteristics of Silymarin/Silybin Liposomal Formulations

| Formulation Method | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Ethanol Injection | SLM/PC/CHOL/DCP (2:10:2:1) | 56 - 1270 | Not Reported | ~95% | [6] |

| Thin-Film Hydration | Lecithin:Cholesterol (6:1) | Not Reported | Not Reported | 55% | [9][10] |

| Thin-Film Hydration | DPPC:CHOL:mPEG2000-DSPE | 43 | -23.25 | Not Reported | [6] |

| Ethanol Injection | Lecithin:Cholesterol (10:1) | 290.3 ± 10.5 | +22.98 ± 1.73 | 96.58 ± 3.06 | [11] |

| Proliposome Method | Phospholipids | Not Reported | Not Reported | 87.86 ± 2.06 (Silibinin) | [12] |

SLM: Silymarin, PC: Phosphatidylcholine, CHOL: Cholesterol, DCP: Dicetyl phosphate, DPPC: Dipalmitoylphosphatidylcholine, mPEG2000-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Table 2: In Vivo Pharmacokinetic Parameters of Liposomal Silymarin/Silybin vs. Free Drug (Oral Administration in Rats)

| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability Increase (Fold) | Reference |

| Silymarin Suspension | 0.136 ± 0.020 | Not Reported | - | [10] |

| Liposomal Silymarin | 0.716 ± 0.043 | 0.500 ± 0.023 | 3.5 | [6][9][10] |

| Silymarin Powder | Not Reported | ~3.8 | - | [13] |

| Liposomal Silymarin (SEDS) | Not Reported | ~18.2 | 4.8 | [13] |

Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve, SEDS: Solution-Enhanced Dispersion by Supercritical fluids.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used, robust technique for preparing multilamellar vesicles (MLVs).[14][15] The lipophilic nature of this compound allows it to be incorporated directly into the lipid bilayer during film formation.[15]

Materials:

-

This compound

-

Phosphatidylcholine (e.g., Soy Phosphatidylcholine, HSPC, or DPPC)[6][16]

-

Cholesterol (CHOL)[17]

-

Chloroform and/or Methanol

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Lipid Dissolution: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. A common molar ratio for lipids is Lecithin:Cholesterol at 6:1 or 10:1.[9][11]

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a controlled temperature (e.g., 40-60°C) to evaporate the organic solvent. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.[16]

-

Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume should be sufficient to achieve the desired final lipid concentration.[14]

-

Vesicle Formation: Agitate the mixture by gentle rotation (without vacuum) at a temperature above the lipid phase transition temperature (e.g., 60-65°C) for approximately 1 hour. This process allows the lipid film to swell and form MLVs.[16]

-

Size Reduction (Optional but Recommended): To obtain smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension can be downsized. This is typically achieved by:

-

Purification: Remove the unencapsulated (free) this compound by centrifugation, dialysis, or size-exclusion chromatography.[12][15]

-

Storage: Store the final liposomal suspension at 4°C.

Protocol 2: Physicochemical Characterization

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS) using an instrument like a Malvern Zetasizer.[21]

-

Procedure: Dilute the liposomal suspension with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects. Perform measurements at a fixed angle (e.g., 90° or 173°) and temperature (25°C). The PDI value indicates the homogeneity of the vesicle size distribution (a value < 0.3 is generally considered acceptable). Zeta potential measures surface charge and predicts the stability of the colloidal suspension against aggregation.[6]

2. Encapsulation Efficiency (EE%):

-

Technique: Centrifugation or size-exclusion chromatography followed by UV-Vis spectrophotometry or HPLC.

-

Procedure:

-

Separate the liposomes from the aqueous medium containing unencapsulated drug. An ultracentrifuge is commonly used for this purpose.[12]

-

Carefully collect the supernatant.

-

Measure the concentration of free this compound in the supernatant (W_free) using a validated UV-Vis or HPLC method.

-

Disrupt the liposome pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug and measure the total amount of drug (W_total).

-

Calculate EE% using the formula: EE% = [(W_total - W_free) / W_total] x 100

-

Protocol 3: In Vitro Drug Release Study

This protocol assesses the rate at which this compound is released from the liposomes, which is crucial for predicting in vivo performance.[22]

Technique: Dialysis method.[23]

Procedure:

-

Place a known volume of the liposomal formulation into a dialysis bag with an appropriate molecular weight cut-off (MWCO, e.g., 12-14 kDa).

-

Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, potentially containing a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

-

Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

-

Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vivo Pharmacokinetic and Efficacy Study

This protocol provides a general framework for evaluating the liposomal formulation in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Model: Wistar rats or BALB/c mice are commonly used.[9][17] For efficacy studies, a disease model can be induced (e.g., hepatotoxicity induced by carbon tetrachloride or paracetamol).[9][17]

Procedure:

-

Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide animals into groups (n=6 or more per group), for example:

-

Group 1: Control (vehicle only)

-

Group 2: Free this compound suspension

-

Group 3: this compound-loaded liposomes

-

-

Administration: Administer the formulations to the animals. For bioavailability studies, oral gavage is common. For targeted delivery, intravenous (i.v.) injection may be used.[6][10]

-

Blood Sampling (Pharmacokinetics): At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration, collect blood samples (e.g., via the tail vein) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Drug Quantification: Extract this compound from plasma samples and quantify its concentration using a validated LC-MS/MS method.[24]

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

-

Efficacy/Toxicity Assessment: At the end of the study, animals can be euthanized to collect organs (e.g., liver, kidneys) for histological analysis or to measure relevant biomarkers (e.g., liver enzymes like ALT, AST).[3]

Potential Signaling Pathway of this compound

This compound has been identified as an agonist of PPARγ.[4] Its isomer, Silybin, is known to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[25] The diagram below illustrates these potential mechanisms of action. Activation of PPARγ can modulate gene expression related to lipid metabolism and inflammation, while inhibition of NF-κB activation prevents the transcription of pro-inflammatory cytokines.

References

- 1. Enhanced oral bioavailability of silymarin using liposomes containing a bile salt: preparation by supercritical fluid technology and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Isosilybin B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound from milk thistle seeds as an agonist of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bioavailability and Pharmacokinetics of Silymarin SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silymarin liposomes improves oral bioavailability of silybin besides targeting hepatocytes, and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pjps.pk [pjps.pk]

- 12. doisrpska.nub.rs [doisrpska.nub.rs]

- 13. researchgate.net [researchgate.net]

- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-tumor activity of silymarin nanoliposomes in combination with iron: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation and pharmacological evaluation of silibinin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Silymarin Encapsulated Liposomal Formulation: An Effective Treatment Modality against Copper Toxicity Associated Liver Dysfunction and Neurobehavioral Abnormalities in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]

- 23. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]

- 24. Silymarin in liposomes and ethosomes: pharmacokinetics and tissue distribution in free-moving rats by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nanoparticle-Based Delivery Systems for Isosilybin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosilybin A, a primary flavonolignan found in milk thistle extract (Silymarin), has garnered significant attention for its potential therapeutic applications, including hepatoprotective, anticancer, and antifibrotic properties.[1][2] Like its isomer Silybin, this compound's clinical utility is hampered by its poor aqueous solubility and low oral bioavailability.[1][3][4][5] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving bioavailability, and enabling targeted delivery. This document provides an overview of various nanoparticle formulations for this compound and its related compounds, along with detailed experimental protocols and relevant signaling pathways.

While much of the existing research focuses on Silybin or the broader Silymarin complex, the formulation principles and experimental methodologies are directly applicable to this compound. This document will specify when the data pertains to this compound, Silybin, or Silymarin.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

The following tables summarize quantitative data from various studies on nanoparticle formulations of Silymarin and its components.

Table 1: Physicochemical Characterization of Nanoparticle Formulations

| Nanoparticle Type | Active Compound | Core Materials | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Solid Lipid Nanoparticles (SLN) | Silybin | Stearic Acid, Brij 78 | 150 - 300 | Not Reported | Up to 90 | 7.55 | |

| Solid Lipid Nanoparticles (SLN) | Silybin | Dynasan 114, GMS, Compritol 888ATO | 254 - 1124 | 0.15 - 0.89 | 50.21 - 81.40 | Not Reported | [6] |

| Polymeric Nanoparticles (PLGA) | Silybin | PLGA, Poloxamers (F68, F127) | ~100 - 124 | 0.212 - 0.302 | >84 | 5 - 10 | [7] |

| Chitosan Nanoparticles | Silymarin | Chitosan, TPP | ~180 | 0.172 | ~92 | Not Reported | [8] |

| Chitosan Nanoparticles | Silybin | Chitosan, TPP | 263.7 ± 4.1 | Not Reported | 82.94 ± 1.9 | Not Reported | [9] |

| Nanosuspension | Silybin | Not Applicable | <500 | Not Reported | Not Applicable | Not Applicable | [10][11] |

| Nanoemulsion | Silymarin | Castor oil, PVP, Transcutol HP, Tween 80 | ~210 | 0.342 ± 0.001 | Not Reported | Not Reported | [1] |